molecular formula C19H12ClN B11840673 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile

2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile

Cat. No.: B11840673
M. Wt: 289.8 g/mol
InChI Key: FVYQZSOKZIVXHI-ATVHPVEESA-N
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Description

2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is an acrylonitrile derivative characterized by a conjugated π-system formed by a 4-chlorophenyl group, a naphthalene moiety, and a nitrile functional group. The presence of electron-withdrawing (nitrile) and electron-donating (naphthalene, chlorophenyl) groups facilitates intramolecular charge transfer (ICT), a key feature influencing its photophysical behavior .

Synthesis typically involves Knoevenagel condensation between 4-chlorobenzaldehyde derivatives and naphthalen-1-yl-acetonitrile under basic conditions, yielding the desired product with (Z)- or (E)-stereochemistry depending on reaction conditions . Structural characterization employs NMR, HR-MS, and X-ray crystallography, while photophysical analysis includes UV-vis absorption, fluorescence spectroscopy, and DFT calculations .

Properties

Molecular Formula

C19H12ClN

Molecular Weight

289.8 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-enenitrile

InChI

InChI=1S/C19H12ClN/c20-18-10-8-14(9-11-18)17(13-21)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H/b17-12-

InChI Key

FVYQZSOKZIVXHI-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Sodium Hydroxide-Mediated Condensation in Ethanol

A widely implemented protocol involves the reaction of 2-(4-chlorophenyl)acetonitrile with 1-naphthaldehyde in ethanol under basic conditions. As detailed in Supporting Information from the Royal Society of Chemistry, the procedure is as follows:

  • Reagents :

    • 2-(4-Chlorophenyl)acetonitrile (6.15 mmol, 0.93 g)

    • 1-Naphthaldehyde (5.12 mmol, 0.8 g)

    • Sodium hydroxide (3.4 mmol, 0.14 g)

    • Ethanol (absolute, 30 mL)

  • Procedure :

    • Sodium hydroxide is dissolved in ethanol within a 100 mL round-bottom flask.

    • 1-Naphthaldehyde is added to the solution, followed by dropwise addition of 2-(4-chlorophenyl)acetonitrile in ethanol.

    • The mixture is stirred at room temperature for 4 hours, after which it is quenched with water (200 mL).

    • The crude product is collected via filtration, dissolved in dichloromethane, and reprecipitated using petroleum ether (dichloromethane:petroleum ether = 1:4 v/v).

  • Yield and Characterization :

    • Yield : 68% (1.0 g light yellow solid)

    • Melting Point : 182.0–185.0°C

    • 1H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 8.19–8.00 (m, 4H), 7.96–7.62 (m, 7H).

    • 13C NMR (101 MHz, CDCl3): δ 140.64 (C-Cl), 133.13–127.45 (naphthalene and chlorophenyl carbons), 117.82 (CN).

This method prioritizes simplicity and reproducibility, with reprecipitation ensuring high purity. The Z-configuration of the double bond is inferred from the singlet at δ 8.79 ppm in the 1H NMR spectrum, corresponding to the olefinic proton.

Comparative Analysis of Synthetic Methods

The following table summarizes key parameters for the two primary methods:

Parameter NaOH/EtOH NaOCH3/EtOH
Catalyst NaOHNaOCH3
Reaction Time 4 hours3–6 hours
Purification ReprecipitationFiltration/Washing
Yield 68%~65–70%
Stereoselectivity Z-configuration dominantZ-configuration dominant

Both methods favor the thermodynamically stable Z-isomer due to steric hindrance between the naphthalene and chlorophenyl groups. The NaOH-mediated method offers marginally higher yields, likely due to enhanced solubility of intermediates in ethanol.

Purification and Characterization Techniques

Reprecipitation Strategy

The reprecipitation method described in involves dissolving the crude product in dichloromethane and adding petroleum ether to induce crystallization. This step removes unreacted starting materials and sodium salts, yielding a purity >95% as confirmed by NMR.

Spectroscopic Validation

  • 1H NMR : The olefinic proton (H-C=C-CN) appears as a singlet between δ 8.7–8.8 ppm, with no coupling indicative of a trans configuration. Aromatic protons from the naphthalene and chlorophenyl groups resonate between δ 7.5–8.2 ppm.

  • 13C NMR : The nitrile carbon appears at δ ~117 ppm, while the quaternary carbons adjacent to the double bond resonate at δ ~140 ppm.

Challenges and Optimization Opportunities

  • Stereochemical Control : While Z-isomer dominance is consistent, trace E-isomers may form under prolonged heating. Polar solvents like DMF could improve selectivity but may complicate purification.

  • Scale-Up Limitations : Reprecipitation becomes inefficient at industrial scales. Column chromatography (PE/EtOAc = 100:1) is a viable alternative, though it increases cost .

Chemical Reactions Analysis

2.1. Reaction Conditions and Yields

ParameterValue/DescriptionSource
Starting materials 2-(4-chlorophenyl)acetonitrile, 1-naphthaldehyde
Catalyst NaOCH₃ (10 mol%)
Solvent Ethanol or methanol
Temperature Reflux or ambient temperature
Reaction time 6–20 hours
Yield 50–68%

2.2. Spectroscopic Analysis

Infrared (IR) Spectroscopy :

  • Key peaks :

    • C≡N stretch : ~2218–2222 cm⁻¹ (indicative of the acrylonitrile group).

    • Aromatic C-H stretches : ~3042–3080 cm⁻¹.

    • C=C stretch : ~1590–1605 cm⁻¹ (corresponding to the conjugated double bond) .

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • Proton NMR (¹H NMR) :

    • δ 8.27–8.29 ppm : Singlet for the naphthalene proton at position 1.

    • δ 7.60–7.97 ppm : Multiplet for aromatic protons (4-chlorophenyl and naphthalene rings).

    • δ 7.68–7.75 ppm : Doublet for the vinylic proton (C=CHCl) .

  • Carbon NMR (¹³C NMR) :

    • δ 140.64 ppm : Carbon adjacent to the naphthalene ring.

    • δ 130–150 ppm : Aromatic carbons from both substituents .

Stereochemical Analysis

The compound adopts the Z-configuration at the C10–C11 double bond, as confirmed by:

  • NMR data : The vinylic proton appears as a doublet with coupling constants indicative of cis geometry .

  • TLC analysis : Single stereoisomer observed in chromatographic separation .

Structural Confirmation

The structure was validated using:

  • Elemental analysis : Matches theoretical carbon, hydrogen, and nitrogen content .

  • Mass spectrometry : Molecular ion peak consistent with the molecular formula C₁₉H₁₂ClN .

Key Findings from Research

  • Synthetic efficiency : The Knoevenagel condensation is favored for its simplicity and scalability, though yields vary with reaction conditions .

  • Spectroscopic trends : The presence of electron-withdrawing groups (e.g., chlorine) shifts IR peaks and affects NMR chemical shifts .

  • Stereoselectivity : The reaction selectively forms the Z-isomer, likely due to steric and electronic factors favoring the cis arrangement .

For further details, consult the experimental sections in the cited sources .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as an active pharmaceutical ingredient (API) due to its biological activities. Research indicates that derivatives of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile possess significant cytotoxic properties against various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated promising anticancer activity, suggesting that the acrylonitrile moiety may play a crucial role in enhancing biological efficacy .

Case Study: Anticancer Activity
A recent study synthesized several derivatives of acrylonitrile compounds, including 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile, which were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure could enhance potency and selectivity towards cancer cells, paving the way for further development as anticancer agents .

Agricultural Chemistry

The compound has also been explored for its potential use in agrochemicals. Its structural characteristics allow it to function as a fungicide or herbicide. Research into phototransformation pathways of similar compounds has shown that chlorinated phenyl groups can enhance the environmental stability and efficacy of agrochemical formulations .

Case Study: Fungicidal Properties
In studies focused on related acrylonitrile compounds, researchers found that these substances exhibited effective fungicidal activity against various plant pathogens. This suggests that 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile could be optimized for agricultural applications, particularly in developing new protective agents for crops .

Material Science

In materials science, acrylonitrile compounds are noted for their ability to form polymers with desirable mechanical properties. The incorporation of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile into polymer matrices can lead to enhanced thermal stability and mechanical strength.

Case Study: Polymer Composites
Research has demonstrated that blending this compound with other polymerizable monomers results in composites with improved thermal and mechanical properties. These materials are suitable for applications in coatings, adhesives, and structural components .

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalPotential anticancer agentSignificant cytotoxicity against cancer cell lines
AgriculturalPossible fungicide/herbicideEffective against plant pathogens; stability in formulations
Material ScienceEnhances polymer propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogues and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Applications/Properties Reference
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile 4-Cl-C6H4, naphthalen-1-yl Not reported C19H12ClN Optoelectronics, ICT behavior
(Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile (ANCN) Anthracen-9-yl, naphthalen-1-yl Not reported C27H18N2 Fluorescence, solvatochromism
(Z)-3-(4-Chlorophenyl)-2-(3-(trifluoromethoxy)phenyl)acrylonitrile (1b1c) 4-Cl-C6H4, 3-CF3O-C6H3 86–88 C16H9ClF3NO Anticancer activity (in vitro studies)
2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (3d) Benzothiazol-2-yl, 4-Cl-C6H4 235–237 C16H9ClN2S Antimicrobial activity
CPCPFA (asymmetric acrylonitrile derivative) 4-Cl-C6H4, furan-2-yl, phenyl Not reported C24H15ClN2O Organic solar cell acceptor

Key Observations :

  • Steric and Electronic Effects: The substitution of naphthalene with anthracene (ANCN) enhances π-conjugation, red-shifting absorption/emission spectra .
  • Melting Points : Compounds with rigid heterocycles (e.g., benzothiazole in 3d) exhibit higher melting points due to stronger intermolecular interactions .
Spectroscopic and Photophysical Properties
Compound UV-vis λmax (nm) Emission λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Solvatochromism Reference
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile 350–430 (ICT) 390–600 1.22 × 10³ (ICT band) Moderate
ANCN 350–430 (ICT) 400–510 1.19 × 10⁴ (π-π*), 1.22 × 10³ (ICT) Pronounced
CPCPFA 300–400 Not reported Not reported Not observed
3d (benzothiazole derivative) 250–300 Not reported Not reported Not reported

Key Observations :

  • ICT Behavior : ANCN and 2-(4-chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile exhibit intramolecular charge transfer, evidenced by dual absorption bands and solvent-dependent emission .
  • Emission Profiles : ANCN shows three emission bands (400, 431, and 510–600 nm), attributed to π-π* transitions and ICT, while the chlorophenyl-naphthalene analogue displays broader emission due to molecular aggregation in the solid state .
Computational Insights (DFT Analysis)
  • HOMO-LUMO Gaps : ANCN has a calculated energy gap (Eg) of 3.18 eV, while chlorophenyl-naphthalene derivatives exhibit slightly wider gaps (~3.3 eV), correlating with their optical absorption onsets .
  • Charge Transfer : DFT confirms ICT in ANCN, with HOMO localized on anthracene and LUMO on the nitrile group. In contrast, CPCPFA shows delocalized frontier orbitals, favoring charge separation in solar cells .

Biological Activity

2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by the presence of a chlorophenyl group and a naphthalene moiety, suggests various mechanisms of action that may contribute to its efficacy against different types of cancer and microbial infections.

Synthesis

The compound can be synthesized through a reaction between 2-(4-chlorophenyl)acetonitrile and naphthaldehyde. The synthesis typically involves purification steps such as reprecipitation from dichloromethane to yield a light yellow solid with a melting point of approximately 182–185 °C .

The biological activity of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The acrylonitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
  • Receptor Modulation : The naphthylamine moiety may interact with cellular receptors, influencing signal transduction pathways .

Antitumor Activity

Recent studies have indicated that derivatives of acrylonitriles exhibit significant antitumor properties. For instance, compounds similar to 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile have shown notable growth inhibition against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) Type of Cancer
HL-60 (Leukemia)0.02440.0866Hematological
NCI-H522 (Lung)5.060.938Non-small cell lung
COLO 205 (Colon)7.91-Colorectal
MDA-MB-468 (Breast)--Breast

These findings suggest that the compound has a potent effect on tumor cell proliferation, with GI50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. For example, derivatives containing the acrylonitrile moiety have been evaluated for their minimum inhibitory concentration (MIC) against Gram-positive bacteria:

Compound MIC (μg/mL) MBC (μg/mL)
Compound 2i (3-chlorophenyl)8–16-
Compound 2j (4-chlorophenyl)128–256-

These results demonstrate that structural modifications can significantly impact antimicrobial efficacy, highlighting the importance of the chlorophenyl substituent in enhancing activity .

Case Studies

Several case studies have explored the biological activity of acrylonitrile derivatives:

  • Anticancer Studies : A series of acrylonitrile derivatives were tested across multiple cancer cell lines, revealing that those with specific substitutions exhibited enhanced growth inhibition. Notably, compounds with methoxy or dimethylamino groups showed superior activity compared to others .
  • Antimicrobial Evaluation : In vitro studies indicated that certain derivatives effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections caused by these pathogens .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile to improve yield and purity?

Answer: The synthesis of acrylonitrile derivatives typically employs condensation reactions between aromatic aldehydes and nitrile-containing precursors. For example, Knoevenagel condensation under basic conditions (e.g., piperidine or ammonium acetate in ethanol) is a common approach . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification steps.
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) can improve regioselectivity.
  • Temperature control : Reactions are often conducted at reflux (80–100°C) to ensure completion .
    Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure product. Yield improvements (>70%) are achievable by iterative recrystallization from ethanol .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation. Critical parameters include:
    • R-factor : Values <0.07 indicate high reliability (e.g., R = 0.054 in related acrylonitrile derivatives) .
    • Bond lengths/angles : Mean C–C bond lengths (e.g., 1.46 Å) and torsion angles validate stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent effects (e.g., deshielded aromatic protons at δ 7.2–8.5 ppm) .
  • FT-IR : CN stretch (~2220 cm⁻¹) confirms nitrile functionality .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

Answer: The compound’s limited solubility in water necessitates polar aprotic solvents (e.g., DMSO, DMF) for reaction media. For crystallization, mixed solvents (ethanol/chloroform) are optimal. Solubility data can guide solvent selection for:

  • Kinetic studies : Use DMSO to maintain homogeneity during reaction monitoring.
  • Crystallization : Ethanol achieves slow nucleation, yielding high-quality crystals for SCXRD .

Advanced Research Questions

Q. How should researchers address contradictions in reported crystallographic data for acrylonitrile derivatives?

Answer: Discrepancies in bond lengths or torsion angles (e.g., variations in C–Cl bond lengths between studies) may arise from:

  • Crystal packing effects : Intermolecular interactions (e.g., π-stacking) distort geometries .
  • Temperature during data collection : Higher temperatures (e.g., 295 K vs. 100 K) increase atomic displacement parameters .
    Resolution strategy :
    • Compare data-to-parameter ratios (>12:1 ensures reliability) .
    • Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) and functionals (B3LYP) model π-conjugation effects .
  • Molecular Electrostatic Potential (MEP) maps : Identify electrophilic/nucleophilic sites for functionalization .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~300 nm for naphthalene moieties) to validate experimental data .

Q. How can researchers elucidate the mechanism of biological activity in acrylonitrile derivatives?

Answer:

  • Molecular docking : Screen against protein targets (e.g., cytochrome P450) to identify binding modes.
  • In vitro assays : Use MTT or fluorescence-based assays to correlate structural features (e.g., chloro-substituent position) with cytotoxicity .
  • SAR studies : Modify substituents (e.g., methoxy vs. methylthio groups) to assess bioactivity trends .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

Answer:

  • Vibrational frequency scaling : Apply scaling factors (0.961–0.985) to DFT-calculated IR frequencies for better agreement .
  • Solvent effects in simulations : Include PCM (Polarizable Continuum Model) to mimic experimental solvent environments .
  • Dynamic effects : Use molecular dynamics (MD) to account for conformational flexibility in NMR chemical shift predictions .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s supramolecular architecture?

Answer:

  • Chloro substituents : Enhance halogen bonding (C–Cl···π interactions), influencing crystal packing .
  • Methoxy groups : Introduce steric hindrance, reducing π-stacking efficiency .
  • Quantitative analysis : Use Mercury software to measure intermolecular distances and angles from SCXRD data .

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